molecular formula C11H5F17O2 B1295229 Ethyl Perfluorononanoate CAS No. 30377-52-7

Ethyl Perfluorononanoate

Cat. No.: B1295229
CAS No.: 30377-52-7
M. Wt: 492.13 g/mol
InChI Key: DRLDSHOYANTUND-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl Perfluorononanoate is a type of perfluorinated compound (PFC). The primary targets of PFCs are nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The mode of action of PFCs, including this compound, involves the activation of PPARα . This activation leads to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .

Biochemical Pathways

The activation of PPARα by PFCs affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and other processes related to the toxicological features of these chemicals

Pharmacokinetics

The pharmacokinetics of PFCs show major species and sex differences in disposition among congeners with different carbon-chain lengths and functional groups

Result of Action

The activation of PPARα by PFCs can lead to a range of effects. Laboratory animal models have shown that exposure to PFCs can result in hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFCs. These compounds are persistent in the environment due to their unique chemical and physical properties . They have been detected in various environmental media, wildlife, and humans, indicating potential pathways of human exposure . The specific influence of environmental factors on the action of this compound is a topic for future research.

Biochemical Analysis

Biochemical Properties

Ethyl perfluorononanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ . These interactions can modulate metabolic pathways, including lipid metabolism and glucose homeostasis. The binding of this compound to these receptors can lead to changes in gene expression and enzyme activity, influencing various biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt lipid metabolism, leading to changes in lipid accumulation and distribution within cells . Additionally, this compound can influence cell signaling pathways, particularly those involving PPARs, which play a crucial role in regulating gene expression and cellular metabolism . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, such as PPARs. This binding can activate or inhibit the receptors, leading to changes in gene expression and enzyme activity . This compound can also interfere with protein binding, displacing endogenous ligands and altering cellular signaling pathways . These molecular interactions are critical for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for assessing the compound’s potential impact on health and the environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver toxicity, developmental delays, and immune system suppression in animal models . These dosage-dependent effects are crucial for understanding the compound’s safety and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPARs . These interactions can influence lipid and glucose metabolism, leading to changes in metabolic flux and metabolite levels . The compound can also affect the expression of enzymes involved in these pathways, further modulating metabolic activity . Understanding these metabolic pathways is essential for assessing the compound’s impact on health and disease.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement within the bloodstream and across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential effects on different organs.

Subcellular Localization

Ethyl perfluoronononanoate’s subcellular localization can influence its activity and function. The compound is known to localize in the endoplasmic reticulum and mitochondria, where it can affect lipid metabolism and energy production . Additionally, ethyl perfluoronononanoate can interact with specific targeting signals and post-translational modifications that direct it to particular cellular compartments . These subcellular localization patterns are critical for understanding the compound’s role in cellular processes and its potential impact on health.

Preparation Methods

Ethyl Perfluorononanoate can be synthesized through various methods. One common synthetic route involves the reaction of perfluorooctyl iodide with diethyl carbonate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Ethyl Perfluorononanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLDSHOYANTUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184456
Record name Ethyl perfluorononanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30377-52-7
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl perfluorononanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl perfluorononanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl perfluorononan-1-oate
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Record name Ethyl perfluorononanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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